molecular formula C14H18O4 B1659966 4-[3-(Acetyloxy)butyl]phenyl acetate CAS No. 6973-65-5

4-[3-(Acetyloxy)butyl]phenyl acetate

Cat. No.: B1659966
CAS No.: 6973-65-5
M. Wt: 250.29 g/mol
InChI Key: IDWHTWMEVYBAMH-UHFFFAOYSA-N
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Description

4-[3-(Acetyloxy)butyl]phenyl acetate is a synthetic ester derivative characterized by a butyl chain substituted with an acetyloxy group at the third position, linked to a phenyl ring that is further esterified with an acetate group. These compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, and biological studies due to their esterified phenolic groups, which influence solubility, stability, and bioactivity .

Properties

CAS No.

6973-65-5

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

[4-(3-acetyloxybutyl)phenyl] acetate

InChI

InChI=1S/C14H18O4/c1-10(17-11(2)15)4-5-13-6-8-14(9-7-13)18-12(3)16/h6-10H,4-5H2,1-3H3

InChI Key

IDWHTWMEVYBAMH-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)OC(=O)C)OC(=O)C

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC(=O)C)OC(=O)C

Other CAS No.

6973-65-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Acetoxypropyl)phenyl Acetate (CAS 25823-43-2)

  • Structure : Features a propyl chain (C3) instead of butyl (C4), with an acetyloxy group at the third position and an additional acetate on the phenyl ring.
  • Properties : Molecular weight 236.26 (C13H16O4), stored at 2–8°C to prevent degradation. Soluble in chloroform, dichloromethane, and DMSO .
  • Applications: Used as an intermediate in biodistribution studies of xenoestrogens in Wistar rats .

Coumarin Derivatives (e.g., Compound 8 in )

  • Structure : 4-(2-oxo-2H-chromen-3-yl)phenyl acetate combines a coumarin core with an acetyloxy phenyl group.
  • Comparison : The absence of a coumarin scaffold in 4-[3-(Acetyloxy)butyl]phenyl acetate likely reduces its anticancer potency but improves synthetic accessibility.

OXYPHENISATIN ACETATE (CAS 115-33-3)

  • Structure : A bis-acetylated compound with two 4-(acetyloxy)phenyl groups attached to an indoline core .
  • Therapeutic Use : Cathartic agent, highlighting the role of acetyloxy groups in enhancing bioavailability and modifying drug release .
  • Key Difference: The dimeric structure of oxyphenisatin provides dual acetyloxy motifs, which may increase metabolic liability compared to mono-acetylated analogs like this compound.

4-Acetoxycinnamic Acid (CAS 15486-19-8)

  • Structure: Features a propenoic acid chain attached to a 4-acetyloxy phenyl group .
  • Applications : Used in agrochemical and medical research due to its conjugated double bond, which enhances UV stability and reactivity .
  • Comparison : The carboxylic acid group in cinnamic acid derivatives introduces pH-dependent solubility, unlike the esterified butyl chain in this compound.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Applications Reference
This compound* Not provided C14H18O4 (inferred) Butyl chain, acetyloxy, phenyl acetate Hypothesized: Drug intermediate
4-(3-Acetoxypropyl)phenyl acetate 25823-43-2 C13H16O4 Propyl chain, acetyloxy, phenyl acetate Biodistribution studies
4-Acetoxycinnamic acid 15486-19-8 C11H10O4 Propenoic acid, 4-acetyloxy phenyl Agrochemical research
OXYPHENISATIN ACETATE 115-33-3 C24H19NO5 Bis-4-(acetyloxy)phenyl, indoline core Cathartic agent
Compound 8 (Coumarin derivative) C17H12O5 Coumarin core, acetyloxy phenyl Cytotoxic agent (A549 cells)

Research Findings and Functional Insights

  • Synthetic Accessibility: Acetyloxy phenyl esters are typically synthesized via esterification of phenolic precursors using acetyl chloride or anhydride in basic conditions, as seen in the synthesis of 4-(benzyloxy)phenyl intermediates .
  • Biological Implications : The position and number of acetyloxy groups critically influence bioactivity. For example, para-substituted acetyloxy groups (as in oxyphenisatin) enhance metabolic stability compared to ortho or meta isomers .
  • Physicochemical Properties: Longer alkyl chains (e.g., butyl vs.

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